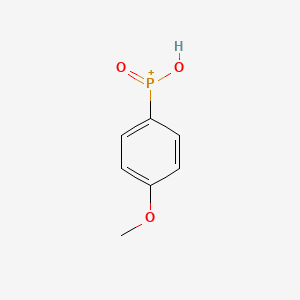
(4-Methoxyphenyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxyphenyl)phosphinic acid is an organic compound with the molecular formula (CH₃OC₆H₄)₂P(O)OH. It is a derivative of phosphinic acid where two phenyl groups are substituted with methoxy groups at the para position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)phosphinic acid typically involves the reaction of 4-methoxyphenylmagnesium bromide with phosphorus trichloride, followed by hydrolysis. The reaction conditions include:
Temperature: The reaction is usually carried out at low temperatures to control the reactivity of the Grignard reagent.
Solvent: Common solvents used include diethyl ether or tetrahydrofuran (THF).
Hydrolysis: The intermediate product is hydrolyzed using water or dilute acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate safety and efficiency measures.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methoxyphenyl)phosphinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution Reactions: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
Phosphonic Acids: Formed through oxidation.
Phosphine Derivatives: Formed through reduction.
Substituted Phenylphosphinic Acids: Formed through substitution reactions.
Applications De Recherche Scientifique
(4-Methoxyphenyl)phosphinic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the development of advanced materials, such as dye-sensitized solar cells (DSSC) to enhance efficiency
Mécanisme D'action
The mechanism of action of (4-Methoxyphenyl)phosphinic acid involves its interaction with molecular targets through its phosphinic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it effective in various catalytic and inhibitory processes. The exact molecular pathways depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylphosphinic Acid: Lacks the methoxy groups, making it less versatile in certain reactions.
Diphenylphosphinic Acid: Contains two phenyl groups without methoxy substitution, affecting its reactivity and applications.
Dimethylphosphinic Acid: Has methyl groups instead of phenyl groups, leading to different chemical properties.
Uniqueness
(4-Methoxyphenyl)phosphinic acid is unique due to the presence of methoxy groups, which enhance its solubility and reactivity in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
53534-65-9 |
|---|---|
Formule moléculaire |
C7H8O3P+ |
Poids moléculaire |
171.11 g/mol |
Nom IUPAC |
hydroxy-(4-methoxyphenyl)-oxophosphanium |
InChI |
InChI=1S/C7H7O3P/c1-10-6-2-4-7(5-3-6)11(8)9/h2-5H,1H3/p+1 |
Clé InChI |
NECMONYXKASREE-UHFFFAOYSA-O |
SMILES canonique |
COC1=CC=C(C=C1)[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


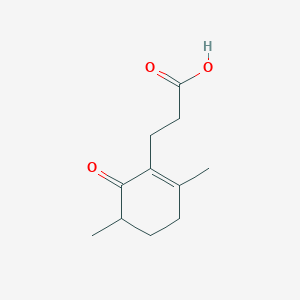
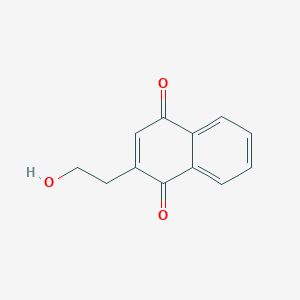
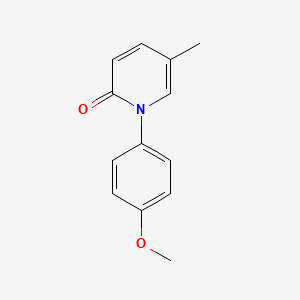



![Silanamine, 1,1,1-trimethyl-N-[tris(1-methylethyl)phosphoranylidene]-](/img/structure/B14639792.png)
![[1,2,4]Triazolo[3,4-A]phthalazine-3-carboxylic acid](/img/structure/B14639798.png)


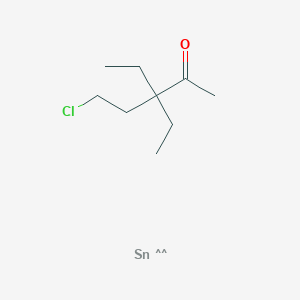
![Trimethyl{[1-(4-methylphenyl)ethenyl]oxy}silane](/img/structure/B14639816.png)
![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)
